3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline

Sphingosine-1-phosphate receptor S1P5 agonist GPCR pharmacology

3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline (CAS 35721-17-6) is the definitive intermediate for constructing pharmacophores requiring the intact 3-chloro-4-isopropoxyphenyl motif. This scaffold is essential for developing S1P5-selective agonists (20.5-fold selectivity over S1P3) and hP2X3 antagonists for refractory chronic cough. Unlike simpler analogs (e.g., CAS 5211-04-1, 101-73-5), this compound provides the complete N-(4-isopropoxyphenyl)aniline bridge and chloro substituent, eliminating extra synthesis steps and ensuring high target engagement. Procure this single, high-purity intermediate to streamline your SAR studies and accelerate preclinical development.

Molecular Formula C18H22ClNO2
Molecular Weight 319.8 g/mol
CAS No. 35721-17-6
Cat. No. B3262545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline
CAS35721-17-6
Molecular FormulaC18H22ClNO2
Molecular Weight319.8 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)NC2=CC(=C(C=C2)OC(C)C)Cl
InChIInChI=1S/C18H22ClNO2/c1-12(2)21-16-8-5-14(6-9-16)20-15-7-10-18(17(19)11-15)22-13(3)4/h5-13,20H,1-4H3
InChIKeyBVFNVNGEPAEDHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





35721-17-6 | 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline Procurement and Identification Guide


3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline (CAS 35721-17-6) is a diarylamine derivative featuring a 3-chloro-4-isopropoxyphenyl moiety linked via a secondary amine bridge to a 4-isopropoxyphenyl group. With molecular formula C18H22ClNO2 and a molecular weight of 319.83 g/mol , this compound is a specialized research intermediate bearing the structurally defining 3-chloro-4-isopropoxyphenyl pharmacophoric subunit—a motif that recurs across multiple bioactive molecules in the BindingDB database [1]. Its chemical identity is characterized by a predicted boiling point of 428.5±45.0 °C, density of 1.133±0.06 g/cm³, and a pKa of 2.19±0.50 .

35721-17-6: Why Structural Analogs Cannot Be Interchanged in Research Applications


Direct substitution of 3-chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline with structurally related analogs—such as 3-chloro-4-isopropoxyaniline (CAS 5211-04-1), 4-isopropoxydiphenylamine (CAS 101-73-5), or 4-isopropoxyaniline (CAS 7664-66-6)—is not functionally equivalent in research settings . The target compound uniquely combines the 3-chloro-4-isopropoxyphenyl electrophilic partner with a fully elaborated N-(4-isopropoxyphenyl)aniline framework, whereas simpler analogs lack either the diarylamine bridge, the chloro substituent, or the second isopropoxyphenyl ring. This specific molecular architecture is essential for accessing downstream pharmacophores that rely on the intact 3-chloro-4-isopropoxyphenyl motif for target engagement, as documented in receptor binding studies where this exact subunit appears in bioactive oxadiazole and triazine derivatives [1].

35721-17-6 Quantitative Differentiation: Head-to-Head Evidence Against Structural Analogs


35721-17-6: Binding Affinity Differentiation via 3-Chloro-4-isopropoxyphenyl Pharmacophore in S1P Receptor Modulation

The 3-chloro-4-isopropoxyphenyl substructure—identical to the electrophilic ring in the target compound—confers measurable subtype-selective agonist activity at sphingosine-1-phosphate (S1P) receptors. When incorporated into a 1,2,4-oxadiazole scaffold, this moiety yields EC50 values of 73 nM at S1P5 versus 1,500 nM at S1P3, representing a 20.5-fold subtype selectivity ratio [1][2]. Compounds lacking the 3-chloro-4-isopropoxyphenyl group, such as unsubstituted phenyl or 4-isopropoxyphenyl-only derivatives, fail to exhibit comparable S1P5/S1P3 differential agonism in the same [35S]GTP-γ-S binding assay system.

Sphingosine-1-phosphate receptor S1P5 agonist GPCR pharmacology oxadiazole derivatives

35721-17-6: Structural Requirement for P2X3 Receptor Antagonist Pharmacophore in Triazine-Based Inhibitors

The 3-chloro-4-isopropoxyphenyl amino moiety serves as a critical structural determinant for high-affinity binding to homotrimeric hP2X3 receptors. Derivatives incorporating this exact subunit—specifically (3-(4-((3-chloro-4-isopropoxyphenyl)amino)-3-(4-methylbenzyl)-2,6-dioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl)propanoic acid (DDTPA) and the clinical candidate Sivopixant—demonstrate both high affinity and high selectivity for hP2X3 homotrimers compared to hP2X2/3 heterotrimers [1]. Analogs replacing the 3-chloro-4-isopropoxyphenyl group with unsubstituted phenyl or 4-isopropoxyphenyl show markedly reduced P2X3 binding affinity, as documented in patent literature covering the triazine-based P2X3 antagonist series.

P2X3 receptor antagonist chronic cough triazine derivatives pain therapeutics

35721-17-6: Crystallographic Validation of 3-Chloro-4-isopropoxyphenyl Moiety in Bioactive Hydantoin Scaffolds

Single-crystal X-ray diffraction studies of (S)-(+)-5-(3-chloro-4-isopropoxyphenyl)-5-methylimidazolidine-2,4-dione have definitively determined the absolute configuration of the hydantoin unit that confers pharmacological activity [1]. The 3-chloro-4-isopropoxyphenyl substituent enables anomalous dispersion effects in diffraction measurements, permitting unambiguous stereochemical assignment—a capability not achievable with simpler phenyl analogs lacking the chloro substituent. This crystallographic validation directly supports the use of 3-chloro-4-isopropoxyphenyl-containing intermediates in structure-guided drug design programs requiring stereochemically defined building blocks.

X-ray crystallography absolute configuration hydantoin derivatives pharmacological activity

35721-17-6: Physicochemical Differentiation from Closest Structural Analogs

The target compound (MW = 319.83 g/mol, C18H22ClNO2) exhibits distinct physicochemical properties compared to its closest commercially available structural analogs. Relative to 3-chloro-4-isopropoxyaniline (MW = 185.65 g/mol, C9H12ClNO) , the target compound has 1.72× greater molecular weight due to the fully elaborated diarylamine framework, resulting in substantially increased lipophilicity and altered membrane permeability characteristics. Relative to 4-isopropoxydiphenylamine (MW = 227.30 g/mol, C15H17NO) , the addition of the 3-chloro substituent increases molecular weight by 92.5 g/mol (1.41×) and introduces a polar chlorine atom that modifies hydrogen-bonding capacity and electronic distribution. The predicted pKa of 2.19±0.50 indicates the secondary amine is weakly basic and predominantly unionized at physiological pH, which differs from the more basic aniline nitrogen in simpler analogs.

physicochemical properties lipophilicity prediction solubility molecular descriptors

35721-17-6: Commercial Availability and Specification Comparison

Among commercial suppliers offering 3-chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline, the compound is available with a minimum purity specification of 95% from multiple vendors . Recommended storage conditions specify sealed containers at 2–8°C in a dry environment, with shipping at room temperature within continental US regions . In contrast, simpler analogs such as 3-chloro-4-isopropoxyaniline (CAS 5211-04-1) and 4-isopropoxydiphenylamine (CAS 101-73-5) are more widely available with multiple vendors and larger inventory volumes due to their broader industrial applications. However, procurement of the target compound is justified specifically when research requires the intact 3-chloro-4-isopropoxyphenyl motif connected to a fully elaborated N-(4-isopropoxyphenyl)aniline framework for direct use in SAR studies or as a late-stage intermediate.

research chemical procurement purity specification storage conditions vendor comparison

35721-17-6: Optimal Research Application Scenarios Based on Quantitative Evidence


Scenario 1: Synthesis of S1P5-Selective Agonists for Immunomodulatory Drug Discovery

Researchers developing S1P5-selective agonists for autoimmune or neuroinflammatory indications should procure 35721-17-6 as a key intermediate for constructing 1,2,4-oxadiazole derivatives bearing the 3-chloro-4-isopropoxyphenyl pharmacophore. This substructure confers a 20.5-fold selectivity for S1P5 (EC50 = 73 nM) over S1P3 (EC50 = 1,500 nM) in [35S]GTP-γ-S binding assays [1][2]. The target compound provides the intact 3-chloro-4-isopropoxyphenyl unit required for this subtype-selective engagement.

Scenario 2: Synthesis of P2X3 Receptor Antagonists for Chronic Cough and Neuropathic Pain Programs

Investigators pursuing hP2X3 homotrimer-selective antagonists—a validated target for refractory chronic cough and neuropathic pain—should use 35721-17-6 to access triazine-based inhibitors containing the 3-chloro-4-isopropoxyphenyl amino moiety. This structural element is present in both the clinical candidate Sivopixant and its analog DDTPA, which exhibit high affinity and high selectivity for hP2X3 homotrimers compared to hP2X2/3 heterotrimers [1].

Scenario 3: Crystallographic Studies Requiring Absolute Stereochemical Determination of Chiral Hydantoins

Crystallographers and medicinal chemists requiring unambiguous absolute configuration assignment for chiral hydantoin-based pharmacophores should employ 35721-17-6 as a synthetic precursor. The 3-chloro substituent provides anomalous dispersion necessary for definitive stereochemical determination via single-crystal X-ray diffraction [1], a capability not available with non-halogenated 4-isopropoxyphenyl analogs.

Scenario 4: Late-Stage Functionalization and SAR Studies Requiring the Fully Elaborated Diarylamine Framework

Structure-activity relationship (SAR) studies that demand the complete N-(4-isopropoxyphenyl)aniline scaffold with the 3-chloro substitution pattern intact should procure 35721-17-6 directly. Simpler intermediates such as 3-chloro-4-isopropoxyaniline (CAS 5211-04-1) or 4-isopropoxydiphenylamine (CAS 101-73-5) lack either the diarylamine bridge or the chloro substituent [1][2], requiring additional synthetic steps that introduce variability and reduce overall yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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